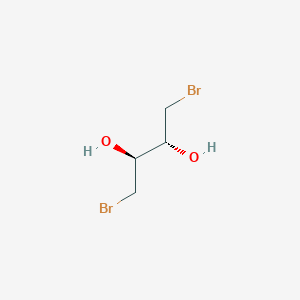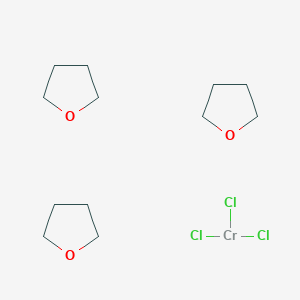
Chromium(III) chloride tetrahydrofuran complex (1:3)
Vue d'ensemble
Description
Chromium(III) chloride tetrahydrofuran complex (1:3) is a coordination compound with the molecular formula C12H24Cl3CrO3 . It is a purple crystalline powder and is an excellent water-soluble crystalline Chromium source for uses compatible with chlorides .
Molecular Structure Analysis
The molecular structure of Chromium(III) chloride tetrahydrofuran complex (1:3) is represented by the SMILES stringCl [Cr] (Cl)Cl.C1CCOC1.C1CCOC1.C1CCOC1 . The InChI key for this compound is CYOMBOLDXZUMBU-UHFFFAOYSA-K . Physical And Chemical Properties Analysis
Chromium(III) chloride tetrahydrofuran complex (1:3) appears as a purple crystalline powder . It has a molecular weight of 374.67 g/mol . The melting point of this compound is 143°C (dec.) (lit.) .Applications De Recherche Scientifique
Magnetism and Material Science : A study by Car et al. (2015) demonstrated the formation of a trinuclear chromium-dysprosium complex using chromium(III) chloride tetrahydrofuran complex. This complex exhibits single molecule magnet behavior, indicating potential applications in magnetic storage and quantum computing technologies.
Spectroscopy and Ligand Study : Brönnimann et al. (1990) prepared a chromium(III) complex with chelating diamine by refluxing chromium(III) chloride in tetrahydrofuran. They observed red-shifted and more intense absorption bands compared to the parent Cr(en)3 species, suggesting applications in studying ligand field theory and electronic transitions in coordination complexes Brönnimann et al. (1990).
Organic Synthesis : Hiyama et al. (1982) reported the generation of a low valent chromium reagent from chromium(III) chloride in tetrahydrofuran. This reagent is used for the selective reduction of allylic halides and has applications in organic synthesis, particularly in the creation of complex organic molecules Hiyama et al. (1982).
Environmental Chemistry : Gustafsson et al. (2014) investigated the complexation of chromium(III) to natural organic matter using chromium(III) chloride tetrahydrofuran complex. This study is significant for understanding chromium speciation in environments and its implications for soil contamination and remediation Gustafsson et al. (2014).
Electrochemistry : Liu et al. (1997) explored the electrochemical properties of chromium(III) chloride complexes in molten salts. This study has applications in developing new electrochemical processes and understanding the behavior of chromium in various electrochemical systems Liu et al. (1997).
Safety and Hazards
Mécanisme D'action
Action Environment
The action, efficacy, and stability of Chromium(III) chloride tetrahydrofuran complex (1:3) can be influenced by various environmental factors . These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system where it is applied.
Propriétés
IUPAC Name |
oxolane;trichlorochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O.3ClH.Cr/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOMBOLDXZUMBU-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[Cr](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl3CrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455230 | |
| Record name | Chromium(III) chloride tetrahydrofuran complex (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10170-68-0 | |
| Record name | Chromium(III) chloride tetrahydrofuran complex (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)
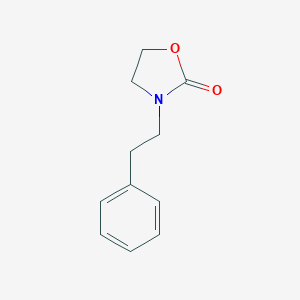
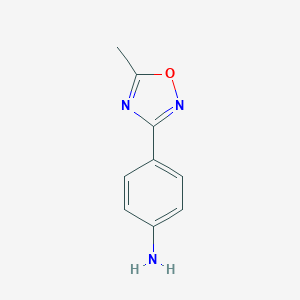
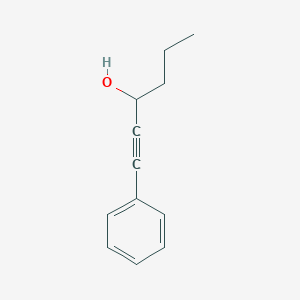





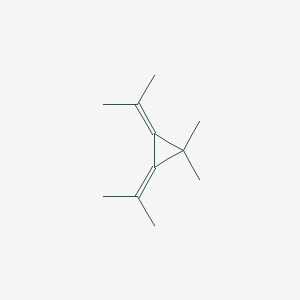
![1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B167981.png)
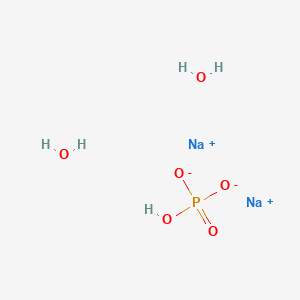
![(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane](/img/structure/B167988.png)
